molecular formula C7H9BrN2O B12991752 2-Bromo-6-ethoxypyridin-4-amine

2-Bromo-6-ethoxypyridin-4-amine

Cat. No.: B12991752
M. Wt: 217.06 g/mol
InChI Key: ZZFVGABAMUZIPJ-UHFFFAOYSA-N
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Description

2-Bromo-6-ethoxypyridin-4-amine is a useful research compound. Its molecular formula is C7H9BrN2O and its molecular weight is 217.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-6-ethoxypyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c1-2-11-7-4-5(9)3-6(8)10-7/h3-4H,2H2,1H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFVGABAMUZIPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=CC(=C1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches to 2 Bromo 6 Ethoxypyridin 4 Amine

Retrosynthetic Analysis of 2-Bromo-6-ethoxypyridin-4-amine

A retrosynthetic analysis of this compound suggests several potential synthetic pathways. The primary disconnections can be made at the carbon-oxygen bond of the ethoxy group, the carbon-nitrogen bond of the amino group, and the carbon-bromine bond.

A logical approach involves identifying a readily available, appropriately substituted pyridine (B92270) precursor. One such precursor is 2,6-dibromopyridine (B144722) , a commercially available starting material. google.com The synthetic strategy would then involve the sequential and regioselective introduction of the ethoxy and amino groups. The challenge lies in controlling the regioselectivity of the substitutions, as the pyridine ring is activated towards nucleophilic attack at the 2- and 6-positions. stackexchange.com

An alternative retrosynthetic strategy begins with a precursor already containing the 4-amino group, such as 2,6-dibromo-4-aminopyridine . This would simplify the synthesis to a single step of selective ethoxylation. However, the amino group can influence the reactivity of the pyridine ring and may require protection.

A third approach could involve the construction of the pyridine ring itself from acyclic precursors, although this is generally a more complex and less common strategy for this type of substitution pattern.

Precursor Synthesis and Building Block Derivatization

The successful synthesis of this compound is highly dependent on the efficient preparation of key intermediates. This section explores the synthesis of halogenated, ethoxy-substituted, and aminated pyridine precursors.

Preparation of Halogenated Pyridine Intermediates

The synthesis of halogenated pyridines is well-established. For instance, 2-bromopyridine (B144113) can be synthesized from 2-aminopyridine (B139424) via a diazotization reaction in the presence of hydrobromic acid and sodium nitrite (B80452), with yields ranging from 86-92%. orgsyn.org

A key precursor for the target molecule is 2,6-dibromopyridine . This can be prepared from 2,6-dichloropyridine by a refluxing reaction with a bromide source, achieving yields of 66-80%. bldpharm.com Another route to a related intermediate, 2-bromo-4,6-dinitroaniline , involves the ammonolysis of 1,2-dibromo-3,5-dinitrobenzene. enamine.net

The synthesis of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide-bromate salts in an aqueous acidic medium has also been reported. quizlet.com This could be a precursor to 2,6-dibromo-4-aminopyridine after reduction of the nitro group.

Synthesis of Ethoxy-Substituted Pyridine Precursors

Introduction of the Amino Functionality

The amino group can be introduced at various stages of the synthesis. The synthesis of 2-amino-6-bromopyridine from 2-fluoro-6-bromo-pyridine has been reported with a high yield of 93% by reacting it with pentamidine (B1679287) hydrochloride and sodium tert-butoxide. nih.gov Another method involves the Hofmann degradation of bromopyridine carboxamides. google.com

A more direct approach for related compounds involves the reaction of 2,6-dibromopyridine with an amine in a pressure tube. For example, the synthesis of 2-Bromo-6-methylaminopyridine and 2-Bromo-6-ethylaminopyridine from 2,6-dibromopyridine and the corresponding amines have been achieved with yields of 54.1% and 52.4%, respectively. georgiasouthern.eduguidechem.com

Alternatively, a nitro group can be introduced and subsequently reduced. For instance, 2-bromo-6-methyl-4-nitropyridine can be reduced to 2-bromo-6-methylpyridin-4-amine using iron in acetic acid. guidechem.com

Direct Synthetic Routes to this compound

While a specific, optimized multi-step synthesis for this compound is not explicitly detailed in the reviewed literature, a plausible synthetic sequence can be constructed based on the synthesis of analogous compounds.

Multi-Step Reaction Sequences and Optimization

A proposed synthetic route to this compound is outlined below. This pathway utilizes readily available starting materials and employs established reaction types for pyridine derivatization.

Proposed Synthetic Pathway:

Ethoxylation of 2,6-dibromopyridine: Reaction of 2,6-dibromopyridine with sodium ethoxide in a suitable solvent such as ethanol (B145695) or DMSO would likely yield 2-bromo-6-ethoxypyridine (B184077) . Optimization of this step would involve controlling the temperature and reaction time to maximize the yield of the mono-substituted product.

Nitration of 2-bromo-6-ethoxypyridine: The resulting 2-bromo-6-ethoxypyridine could then be nitrated at the 4-position using a mixture of nitric and sulfuric acid to yield 2-bromo-6-ethoxy-4-nitropyridine . The conditions for this reaction would need to be carefully controlled to avoid side reactions.

Reduction of the Nitro Group: The final step would be the reduction of the nitro group of 2-bromo-6-ethoxy-4-nitropyridine to the desired This compound . A common method for this transformation is the use of iron powder in acetic acid, as demonstrated in the synthesis of similar compounds. guidechem.com

The following table outlines the proposed reaction sequence with hypothetical, yet plausible, conditions based on analogous transformations found in the literature.

StepReactantReagents and ConditionsProduct
12,6-DibromopyridineSodium ethoxide, Ethanol, Reflux2-Bromo-6-ethoxypyridine
22-Bromo-6-ethoxypyridineHNO₃, H₂SO₄, 0 °C to rt2-Bromo-6-ethoxy-4-nitropyridine
32-Bromo-6-ethoxy-4-nitropyridineFe, Acetic Acid, HeatThis compound

One-Pot Synthetic Strategies

One-pot syntheses, where multiple reaction steps are carried out in the same reactor without isolating intermediates, represent an efficient and resource-sparing approach in organic chemistry. For the synthesis of highly substituted pyridines, these strategies often involve multicomponent reactions that rapidly build molecular complexity. While a specific one-pot synthesis for this compound is not prominently documented, related procedures for structurally similar compounds highlight the potential of this approach.

For instance, a one-pot procedure has been developed for the synthesis of 6-alkyl-4-amino-2-bromopyridine-3,5-dicarbonitriles. georgiasouthern.eduresearchgate.net This method involves the reaction of a malononitrile (B47326) dimer with an aliphatic aldehyde, which then undergoes heterocyclization and oxidation using a hydrogen bromide/bromine mixture to yield the final product. georgiasouthern.eduresearchgate.net Similarly, green, one-pot, four-component reactions utilizing microwave irradiation have been successfully employed to create various 3-pyridine derivatives in high yields and short reaction times. nih.govacs.org These examples demonstrate that by carefully selecting starting materials and reaction conditions, it is feasible to combine cyclization, bromination, and amination steps sequentially in a single pot.

Table 1: Examples of One-Pot Syntheses for Substituted Pyridines

Product TypeReactantsConditionsKey Features
6-Alkyl-4-amino-2-bromopyridine-3,5-dicarbonitrilesMalononitrile dimer, Aliphatic aldehydeHBr/Br₂ mixtureCombines cyclization, oxidation, and bromination. georgiasouthern.eduresearchgate.net
Substituted 3-Pyridine Derivativesp-formylphenyl-4-toluenesulfonate, Ethyl cyanoacetate, Acetophenone derivatives, Ammonium acetateMicrowave irradiation, EthanolFour-component reaction; high efficiency (82-94% yield) and short reaction times (2-7 min). nih.govacs.org
4-BromopyrimidinesN-(cyanovinyl)amidinesDry HBr in dioxaneSimple, rapid cyclization to form brominated heterocycles. clockss.org

Regioselective Bromination and Ethoxylation Approaches

A more common and predictable route to this compound involves a stepwise approach centered on the regioselective functionalization of a pyridine core. A logical starting material for this strategy is 2,6-dibromopyridine. The two bromine atoms, located at the electron-deficient C2 and C6 positions, are activated for nucleophilic aromatic substitution (SNAr).

The first key step is the regioselective substitution of one bromine atom with an ethoxy group. This is typically achieved by reacting 2,6-dibromopyridine with a controlled amount of sodium ethoxide. The reaction leverages the high reactivity of the C2/C6 positions towards nucleophiles, which is due to the ability of the electronegative nitrogen atom to stabilize the anionic Meisenheimer complex intermediate. stackexchange.comyoutube.com This reaction selectively yields the intermediate, 2-bromo-6-ethoxypyridine. thieme-connect.comnih.gov

Subsequent functionalization would then be directed to the remaining positions on the 2-bromo-6-ethoxypyridine ring to install the 4-amino group. Alternative bromination strategies, such as the diazotization of a corresponding aminopyridine in the presence of hydrobromic acid and bromine, are fundamental reactions in pyridine chemistry but are more applicable to the synthesis of the initial brominated precursors. orgsyn.org

Table 2: Conditions for Regioselective Substitution on Halopyridines

Starting MaterialReagent(s)ProductReaction Type
2,6-DibromopyridineSodium Ethoxide (NaOEt)2-Bromo-6-ethoxypyridineNucleophilic Aromatic Substitution (SNAr). thieme-connect.com
2,6-DibromopyridineMethylamine2-Bromo-6-methylaminopyridinePressure tube amination. georgiasouthern.edu
2-AminopyridineHBr, Br₂, NaNO₂2-BromopyridineSandmeyer-type reaction. orgsyn.org

Amination Reactions (e.g., Nucleophilic Aromatic Substitution on Pyridines)

With the 2-bromo-6-ethoxypyridine intermediate in hand, the final key transformation is the introduction of the amino group at the C4 position. This can be accomplished through several well-established methods.

The most classical approach involves the nitration of the 2-bromo-6-ethoxypyridine ring, followed by the reduction of the resulting nitro group. Nitration typically occurs at the C4 position, which is activated by the para-directing nitrogen atom and the ortho-directing ethoxy group. The subsequent reduction of the 4-nitro intermediate to the 4-amine can be achieved using various reducing agents, such as tin(II) chloride in HCl, iron powder in acetic acid, or catalytic hydrogenation with H₂ over a palladium catalyst.

Alternatively, modern cross-coupling reactions offer a more direct route for amination. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming C-N bonds. While often used for aryl halides, it has been successfully applied to halopyridines. georgiasouthern.edu This method would involve reacting a 2,4-dihalo-6-ethoxypyridine precursor with an ammonia (B1221849) surrogate under palladium catalysis. This approach, however, requires a different starting material than the mono-ethoxylated intermediate. Nucleophilic aromatic substitution (SNAr) is also a primary mechanism for introducing amine groups, especially at the activated C2 and C4 positions of the pyridine ring. stackexchange.comlibretexts.orglumenlearning.com

Table 3: Comparison of Amination Methods for Pyridine Rings

MethodReagents/CatalystPosition(s) TargetedAdvantagesConsiderations
Nitration/Reduction 1. HNO₃/H₂SO₄2. SnCl₂/HCl or H₂/Pd-CC4 (activated)Classical, reliable, uses inexpensive reagents.Multi-step process, harsh acidic conditions.
Buchwald-Hartwig Amination Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu), Amine sourceC2, C3, C4 (requires halo-substituent)High functional group tolerance, direct C-N bond formation. georgiasouthern.eduRequires specific, often expensive, catalysts and ligands.
Chichibabin Reaction Sodium amide (NaNH₂)C2, C6Direct amination of the pyridine ring itself.Requires very strong base, limited to specific positions, generates H₂ gas. youtube.com

Green Chemistry Principles in the Synthesis of Substituted Pyridines

The synthesis of fine chemicals and pharmaceuticals is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use safer materials.

Solvent Selection and Minimization

Solvents are a major contributor to the environmental footprint of chemical processes. The development of greener synthetic routes for pyridines focuses heavily on replacing hazardous traditional solvents like dichloromethane, benzene (B151609), and dimethylformamide. mdpi.com Promising green alternatives include bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), which offer reduced toxicity and better performance in some cases. sigmaaldrich.com

An even more sustainable approach is the use of deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors. DES are often biodegradable, non-toxic, and can be tailored for specific reactions. mdpi.com Ultimately, the most ideal green process is a solvent-free reaction. Such conditions have been successfully applied in the synthesis of various heterocyclic compounds, including α-aminophosphonates via the Kabachnik-Fields reaction, demonstrating that high yields can be achieved without any solvent, thereby simplifying work-up and eliminating waste. rsc.orgnih.gov

Table 4: Comparison of Traditional and Green Solvents for Organic Synthesis

SolventTypeKey Properties
Dichloromethane (DCM) TraditionalVolatile, effective for many reactions, but a suspected carcinogen and environmental pollutant. mdpi.com
Dimethylformamide (DMF) TraditionalHigh-boiling polar aprotic solvent, but toxic and poses reproductive hazards. mdpi.com
2-Methyltetrahydrofuran (2-MeTHF) Green AlternativeDerived from renewable sources (e.g., corncobs), higher boiling point than THF, less prone to peroxide formation. sigmaaldrich.com
Cyclopentyl methyl ether (CPME) Green AlternativeHydrophobic ether, stable against peroxide formation, forms an azeotrope with water for easy removal. sigmaaldrich.com
Deep Eutectic Solvents (DES) Green AlternativeNon-flammable, low vapor pressure, often biodegradable and made from inexpensive components. mdpi.com

Catalyst Development for Enhanced Sustainability

Catalysis is a cornerstone of green chemistry, offering pathways that are more selective and energy-efficient. For pyridine synthesis and functionalization, significant progress has been made in developing sustainable catalysts. A key trend is the move towards recyclable catalysts that can be easily separated from the reaction mixture, minimizing waste and cost. Examples include magnetic nanoparticles coated with a catalytic species, which can be recovered using an external magnet, and polymer-supported catalysts that are removed by simple filtration. rsc.orgnih.gov

There is also a strong push to replace catalysts based on precious metals like palladium with those based on more earth-abundant and less toxic metals, or even to develop metal-free catalytic systems. rsc.org For instance, polymeric anhydrides have been shown to be effective and recyclable catalysts for the N-oxidation of pyridines using hydrogen peroxide, a green oxidant. rsc.org Furthermore, advanced strategies like cooperative catalysis, where two different catalysts work in tandem, can unlock new reactivity and selectivity, such as the C4-functionalization of pyridines using a Ni-Al cooperative system, which avoids pre-functionalization steps and improves atom economy. youtube.com

Table 5: Examples of Sustainable Catalysts in Heterocyclic Chemistry

Catalyst TypeExampleApplicationSustainability Feature(s)
Magnetic Nanoparticles Fe₃O₄-supported catalystsSynthesis of various pyridine derivativesEasy separation and high reusability. rsc.org
Recyclable Polymeric Poly(maleic anhydride-alt-1-octadecene)N-oxidation of pyridinesMetal-free, recoverable by filtration, retains activity over multiple cycles. rsc.org
Cooperative Catalysis Ni/Al-NHC systemC4-hydroarylation of pyridines with alkynesSelective C-H functionalization, avoids pre-activated substrates. youtube.com
Photochemical Organocatalyst Dithiophosphoric acidC-H functionalization of pyridinesMetal-free, uses light as an energy source, enables novel reactivity. nih.gov

Chemical Reactivity and Functionalization of 2 Bromo 6 Ethoxypyridin 4 Amine

Reactivity of the Bromine Substituent (C2-Br)

The bromine atom at the C2 position of 2-bromo-6-ethoxypyridin-4-amine is a key site for functionalization. Its reactivity is typical of a halogen on an electron-rich heterocyclic ring, making it susceptible to displacement and coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

While specific examples of palladium-catalyzed cross-coupling reactions involving this compound are not extensively documented in publicly available literature, the reactivity of similar 2-bromopyridine (B144113) derivatives suggests its utility in these transformations. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction would involve the coupling of this compound with a boronic acid or ester in the presence of a palladium catalyst and a base. This would lead to the formation of 2-aryl- or 2-vinyl-6-ethoxypyridin-4-amine derivatives.

Heck Coupling: The Heck reaction would enable the introduction of an alkene substituent at the C2 position by reacting this compound with an alkene in the presence of a palladium catalyst and a base.

Sonogashira Coupling: This coupling reaction would involve a palladium- and copper-co-catalyzed reaction with a terminal alkyne to yield 2-alkynyl-6-ethoxypyridin-4-amine derivatives.

A representative table of potential reactants and products for these coupling reactions is provided below, based on the general reactivity of 2-bromopyridines.

Coupling ReactionReactant 1Reactant 2Potential Product
Suzuki This compoundArylboronic acid2-Aryl-6-ethoxypyridin-4-amine
Heck This compoundAlkene2-Alkenyl-6-ethoxypyridin-4-amine
Sonogashira This compoundTerminal Alkyne2-Alkynyl-6-ethoxypyridin-4-amine

This table represents potential reactions based on the known reactivity of similar compounds.

Nucleophilic Aromatic Substitution with Various Nucleophiles

The bromine atom at the C2 position can be displaced by a variety of nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The electron-donating groups on the pyridine (B92270) ring can influence the reaction conditions required. A documented example of such a reaction is the amination of 2-bromo-6-ethoxypyridine (B184077) with potassium amide in liquid ammonia (B1221849), which yields 4-amino-6-ethoxypyridine as an abnormal rearrangement product, alongside the expected 2-amino-6-ethoxypyridine. This highlights the potential for complex reactivity patterns in this system.

Potential nucleophiles for this reaction could include:

Amines

Alkoxides

Thiolates

Halogen-Metal Exchange Reactions

Halogen-metal exchange reactions offer a route to generate a nucleophilic organometallic species at the C2 position. This typically involves the reaction of the bromo-substituted pyridine with an organolithium or Grignard reagent at low temperatures. The resulting lithiated or magnesiated pyridine can then be reacted with various electrophiles to introduce a wide range of functional groups.

A general scheme for this process is as follows:

Halogen-Metal Exchange: this compound + R-Li → 2-Lithio-6-ethoxypyridin-4-amine + R-Br

Electrophilic Quench: 2-Lithio-6-ethoxypyridin-4-amine + E+ → 2-E-6-ethoxypyridin-4-amine

Reactivity of the Amino Group (C4-NH2)

The amino group at the C4 position is a versatile functional group that can undergo a variety of reactions typical of primary aromatic amines.

Acylation and Alkylation Reactions

The amino group can be readily acylated with acylating agents such as acid chlorides or anhydrides in the presence of a base to form the corresponding amides. Similarly, alkylation with alkyl halides can introduce one or two alkyl groups on the nitrogen atom, leading to secondary or tertiary amines.

ReactionReagentProduct
Acylation Acetyl chlorideN-(2-bromo-6-ethoxypyridin-4-yl)acetamide
Alkylation Methyl iodideN-(2-bromo-6-ethoxypyridin-4-yl)-N-methylamine

This table illustrates potential reactions based on the general reactivity of aminopyridines.

Urea (B33335) and Thiourea (B124793) Formation

The amino group of this compound can react with isocyanates and isothiocyanates to form the corresponding urea and thiourea derivatives. These reactions are typically straightforward and proceed under mild conditions.

Urea Formation: Reaction with an isocyanate (R-N=C=O) would yield an N-(2-bromo-6-ethoxypyridin-4-yl)-N'-R-urea.

Thiourea Formation: Reaction with an isothiocyanate (R-N=C=S) would result in the formation of an N-(2-bromo-6-ethoxypyridin-4-yl)-N'-R-thiourea.

These derivatives are often of interest in medicinal chemistry due to their hydrogen bonding capabilities.

Diazo and Coupling Reactions

The primary amino group at the C4 position of this compound allows for its conversion into a diazonium salt, a versatile intermediate in organic synthesis. The process of diazotization involves treating the amine with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid.

The resulting diazonium salt can then undergo a variety of coupling reactions. For instance, in Sandmeyer-type reactions, the diazonium group can be replaced by various nucleophiles, including halides, cyanide, or hydroxyl groups, often catalyzed by copper(I) salts. This provides a powerful method for introducing a wide range of functional groups at the C4 position of the pyridine ring.

Furthermore, the diazonium salt can act as an electrophile in azo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form highly colored azo compounds. The general conditions for such reactions involve reacting the diazonium salt with the coupling partner under controlled pH conditions.

Reaction Type Reagents Product Type Notes
DiazotizationNaNO₂, strong acid (e.g., HCl)Pyridine-4-diazonium saltIntermediate for further reactions.
Sandmeyer ReactionCuX (X = Cl, Br, CN), etc.4-substituted pyridineReplacement of the diazonium group.
Azo CouplingElectron-rich arenes (e.g., phenols, anilines)Azo-dyesFormation of an azo linkage (-N=N-).

Reactivity of the Ethoxy Group (C6-OEt)

The ethoxy group at the C6 position is generally stable but can undergo specific reactions under certain conditions, primarily involving the cleavage of the ether linkage.

Ether Cleavage Reactions (Dealkylation)

The cleavage of the ethyl group from the ether linkage can be achieved using strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.comyoutube.commasterorganicchemistry.com This reaction typically proceeds via a nucleophilic substitution mechanism. The ether oxygen is first protonated by the strong acid, making it a better leaving group. Subsequently, the halide ion (Br⁻ or I⁻) acts as a nucleophile, attacking the ethyl group to yield bromoethane (B45996) or iodoethane (B44018) and the corresponding 2-bromo-6-hydroxypyridin-4-amine.

Reagent Product Mechanism
HBr or HI2-Bromo-6-hydroxypyridin-4-amine + CH₃CH₂X (X = Br, I)Nucleophilic Substitution (SN2-type)

Transesterification or Exchange Reactions

While less common for simple alkyl ethers, in principle, the ethoxy group could be exchanged under specific catalytic conditions, though this is not a widely reported reaction for this particular substrate.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is generally less reactive towards electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the activating effect of the amino and ethoxy groups in this compound can facilitate such reactions. The substitution pattern will be directed by the combined electronic effects of the existing substituents. The amino group is a strong activating group and directs ortho and para, while the ethoxy group is also activating and ortho, para-directing. The bromo group is deactivating but ortho, para-directing.

Given the positions of the current substituents (amino at C4, ethoxy at C6, and bromo at C2), the most likely positions for electrophilic attack would be C3 and C5, which are ortho and para to the activating amino group. For instance, nitration or sulfonation would be expected to occur at these positions. Aprotic nitration of 2-halopyridines has been reported using reagents like NO₂⁺BF₄⁻. epa.gov

Metalation and Directed C-H Functionalization Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgharvard.eduorganic-chemistry.org In the case of this compound, the substituents can act as directing metalation groups (DMGs). The ethoxy and amino groups can potentially direct lithiation to the adjacent C5 and C3 positions, respectively. The choice of the organolithium reagent and reaction conditions can influence the regioselectivity. For instance, the lithiation of 2-bromo-4-methoxypyridine (B110594) has been shown to occur at the C3 position. arkat-usa.orgresearchgate.net

Once the pyridine ring is lithiated, the resulting organolithium species can react with a variety of electrophiles to introduce new functional groups with high regioselectivity. This approach offers a versatile route to highly substituted pyridine derivatives.

Recent advances in C-H functionalization provide alternative methods for introducing new bonds directly to the pyridine ring without the need for pre-functionalization. nih.govrsc.orgresearchgate.net These reactions are often catalyzed by transition metals and can be directed by existing functional groups.

Strategy Directing Group Position of Functionalization Electrophiles
Directed ortho-Metalation-OEt, -NH₂C3, C5Alkyl halides, aldehydes, ketones, CO₂, etc.
C-H Functionalization-NH₂ (as a directing group)C3, C5Alkenes, alkynes, aryl halides, etc.

Ring-Opening and Rearrangement Reactions

While pyridine rings are generally stable, under specific and often harsh conditions, ring-opening and rearrangement reactions can occur. However, for a polysubstituted pyridine like this compound, such reactions are not commonly reported under standard synthetic conditions and would likely require specialized reagents or photochemical methods.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-Bromo-6-ethoxypyridin-4-amine in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete assignment of all proton (¹H) and carbon (¹³C) signals can be achieved.

Based on the structure of this compound, the following ¹H and ¹³C NMR signals are anticipated. The pyridine (B92270) ring contains two aromatic protons and four unique carbon environments. The ethoxy group will exhibit a characteristic ethyl pattern (a quartet and a triplet), and the amine group will present a broad singlet.

Predicted ¹H and ¹³C Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine-H36.5 - 6.7-
Pyridine-H55.8 - 6.0-
NH₂4.5 - 5.5 (broad)-
O-CH₂4.2 - 4.4 (quartet)60 - 62
CH₃1.3 - 1.5 (triplet)14 - 16
Pyridine-C2-158 - 160
Pyridine-C3-108 - 110
Pyridine-C4-155 - 157
Pyridine-C5-95 - 97
Pyridine-C6-160 - 162

Note: These are predicted values and may vary based on the solvent and experimental conditions.

To unequivocally assign the predicted proton and carbon signals, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. A distinct cross-peak would be observed between the methylene (B1212753) protons of the ethoxy group and the methyl protons, confirming their connectivity. The two protons on the pyridine ring are not adjacent, so no direct COSY correlation would be expected between them.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the protonated carbons: C3, C5, the methylene, and the methyl groups of the ethoxy moiety.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range (2-3 bond) couplings between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular framework. Key expected HMBC correlations include:

The pyridine proton at H3 would show correlations to C2, C4, and C5.

The pyridine proton at H5 would show correlations to C3, C4, and C6.

The methylene protons of the ethoxy group would show a correlation to the C6 of the pyridine ring and the methyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity of protons. It would be instrumental in confirming the substitution pattern and providing insights into the preferred conformation. A key NOESY correlation would be expected between the methylene protons of the ethoxy group and the pyridine proton at H5, confirming the position of the ethoxy group at C6.

Dynamic NMR techniques could be utilized to investigate potential dynamic processes in this compound. One area of interest would be the rotational barrier around the C6-O bond of the ethoxy group. At lower temperatures, this rotation might become slow enough on the NMR timescale to result in broadening or splitting of the signals for the ethoxy protons and the H5 proton.

Additionally, the potential for amino-imino tautomerism could be explored. Although the amino form is generally favored in 4-aminopyridines, the presence of different tautomers could be investigated by varying the solvent and temperature and looking for the appearance of new signals or exchange broadening in both the ¹H and ¹³C NMR spectra.

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and their local environment. The combination of FT-IR and Raman spectroscopy offers a more complete picture of the vibrational modes.

The FT-IR and Raman spectra of this compound would be characterized by several key vibrational modes. The amine (NH₂) group is expected to show symmetric and asymmetric stretching vibrations. The position of these bands can be indicative of hydrogen bonding interactions in the solid state or in concentrated solutions. The presence of both a hydrogen bond donor (NH₂) and acceptors (the pyridine nitrogen and the ethoxy oxygen) suggests that intermolecular hydrogen bonding is likely.

Predicted Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity (IR/Raman)
N-H (amine)Asymmetric & Symmetric Stretch3400 - 3200Medium / Medium
C-H (aromatic)Stretch3100 - 3000Medium / Strong
C-H (aliphatic)Stretch2980 - 2850Strong / Strong
C=N, C=C (pyridine)Ring Stretch1620 - 1450Strong / Strong
N-H (amine)Scissoring1650 - 1580Strong / Weak
C-O (ether)Asymmetric Stretch1260 - 1200Strong / Medium
C-N (amine)Stretch1340 - 1250Strong / Medium
C-BrStretch600 - 500Medium / Strong

Solid-state polymorphism, the ability of a compound to exist in multiple crystal forms, can have a significant impact on its physical properties. FT-IR and Raman spectroscopy are powerful tools for identifying and characterizing different polymorphs. Each polymorphic form will have a unique crystal lattice, leading to distinct intermolecular interactions and, consequently, subtle but measurable differences in their vibrational spectra, particularly in the low-frequency region and in the modes sensitive to hydrogen bonding. By comparing the vibrational fingerprints of different batches or crystallization products, the presence of polymorphism could be readily assessed.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₇H₉BrN₂O), HRMS would be used to determine its exact mass.

The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br), would result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by approximately 2 Da. This pattern serves as a clear indicator of the presence of a single bromine atom in the molecule.

Predicted HRMS Data for this compound

Molecular Formula Isotope Calculated Exact Mass (m/z) [M+H]⁺
C₇H₁₀⁷⁹BrN₂O⁺⁷⁹Br217.0026
C₇H₁₀⁸¹BrN₂O⁺⁸¹Br218.9997

Note: These values are for the protonated molecule [M+H]⁺.

By comparing the experimentally measured mass to the calculated theoretical mass, the elemental formula can be confirmed with a high degree of confidence, thereby verifying the identity of the compound.

Accurate Mass Determination and Elemental Composition

The elemental composition of this compound can be unequivocally determined using HRMS. The presence of bromine is a key isotopic signature, as it naturally exists as two isotopes, 79Br and 81Br, in nearly equal abundance. docbrown.info This results in a characteristic M/M+2 isotopic pattern in the mass spectrum for the molecular ion and any bromine-containing fragments, where the two peaks are separated by two mass-to-charge units (m/z) and have almost equal intensities. docbrown.info

The theoretical exact mass of the monoisotopic molecular ion of this compound (C7H9BrN2O) can be calculated. By comparing this theoretical value with the experimentally measured accurate mass from HRMS, the elemental formula can be confirmed with a high degree of confidence, typically with an error of less than 5 ppm.

Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound

Ion FormulaIsotopeTheoretical m/zRelative Abundance (%)
[C7H979BrN2O]+79Br216.9923~100
[C7H981BrN2O]+81Br218.9902~98

This table is generated based on theoretical calculations and the natural abundance of bromine isotopes.

Fragmentation Pathway Analysis for Structural Insights

The fragmentation of the this compound molecular ion in a mass spectrometer provides a roadmap to its structure. The fragmentation patterns are influenced by the stability of the resulting ions and neutral losses. libretexts.org While a detailed experimental fragmentation spectrum for this specific compound is not available, a plausible fragmentation pathway can be proposed based on the known fragmentation behavior of related aromatic amines, ethers, and brominated heterocyclic compounds. miamioh.edupsu.edu

Common fragmentation pathways for aromatic amines often involve the loss of small neutral molecules. miamioh.edu For this compound, key fragmentation steps would likely include:

Loss of an ethyl radical (•C2H5): Cleavage of the ether bond can lead to the loss of an ethyl radical, resulting in a stable pyridone-type fragment.

Loss of ethylene (B1197577) (C2H4): A rearrangement reaction can lead to the elimination of a neutral ethylene molecule from the ethoxy group.

Loss of carbon monoxide (CO): Pyridine rings can undergo ring cleavage, often involving the loss of CO.

Cleavage of the C-Br bond: The carbon-bromine bond can break, leading to the loss of a bromine radical (•Br) or a bromide ion (Br-), depending on the ionization mode. The resulting fragment would lack the characteristic M/M+2 isotopic pattern.

Table 2: Plausible Mass Spectrometric Fragments of this compound

Plausible Fragment IonProposed Neutral LossKey Structural Feature
[M - C2H5]+•C2H5Loss of the ethyl group from the ether linkage.
[M - C2H4]+C2H4Elimination of ethylene from the ethoxy group.
[M - Br]+•BrCleavage of the carbon-bromine bond.
[M - CO]+CORing fragmentation.

This table presents hypothetical fragments based on general fragmentation principles of similar organic molecules.

Electronic Spectroscopy (UV-Vis Spectroscopy)

UV-Vis spectroscopy provides valuable information about the electronic structure of a molecule by probing the electronic transitions between different energy levels. acs.org

Analysis of Electronic Transitions and Conjugation Effects

The UV-Vis absorption spectrum of this compound is expected to exhibit absorption bands corresponding to π→π* and n→π* electronic transitions. bldpharm.com The pyridine ring, along with the amino and ethoxy substituents, forms a conjugated system. The amino group acts as an auxochrome, a group that, when attached to a chromophore, alters the wavelength and intensity of absorption. This is due to the presence of non-bonding electrons (n-electrons) on the nitrogen atom, which can participate in resonance with the π-system of the pyridine ring.

Solvatochromic Studies and Proton Transfer Processes

The UV-Vis absorption spectrum of this compound is likely to be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. wikipedia.org This effect arises from differential solvation of the ground and excited electronic states of the molecule. nih.gov In polar solvents, the excited state, which is often more polar than the ground state, is stabilized to a greater extent, leading to a shift in the absorption maximum. researchgate.net By studying the absorption spectrum in a range of solvents with varying polarities, insights into the change in dipole moment upon electronic excitation can be gained.

Furthermore, the amino group in the 4-position and the nitrogen atom within the pyridine ring can participate in proton transfer processes, especially in protic solvents or under varying pH conditions. acs.orgnih.gov Protonation of the ring nitrogen or the exocyclic amino group can significantly alter the electronic structure of the molecule, leading to substantial changes in the UV-Vis spectrum. nih.gov For instance, protonation of the ring nitrogen would likely lead to a hypsochromic shift (a shift to shorter wavelengths) of the π→π* transition due to the increased electron-withdrawing nature of the protonated ring. Spectroscopic titration, where the UV-Vis spectrum is monitored as a function of pH, can be employed to determine the pKa values associated with these protonation equilibria.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT has become a powerful tool in quantum chemistry for predicting the properties of molecules. For 2-bromo-6-ethoxypyridin-4-amine, DFT calculations would offer significant insights into its molecular and electronic characteristics.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This involves geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. For a flexible molecule like this compound, which has a rotatable ethoxy group, a conformational analysis would be necessary. This would involve calculating the energies of different spatial arrangements (conformers) to identify the global minimum energy structure. Such studies on related heterocyclic compounds are routinely performed to understand their preferred shapes.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

The electronic properties of a molecule are key to understanding its reactivity. DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. researchgate.net

A Molecular Electrostatic Potential (MEP) map would visually represent the charge distribution on the molecule's surface. researchgate.net The MEP uses a color scale to indicate regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, one would expect negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen of the ethoxy group, as well as the amino group, while regions near the hydrogen atoms would likely show positive potential.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

DFT methods can be used to predict spectroscopic data, which can then be compared with experimental results for validation.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic shielding constants can be converted into NMR chemical shifts (¹H and ¹³C). researchgate.net Comparing these predicted shifts with experimental spectra aids in the assignment of signals to specific atoms in the molecule. georgiasouthern.edu

Vibrational Frequencies: The calculation of harmonic vibrational frequencies corresponds to the peaks observed in infrared (IR) and Raman spectra. These calculations can help in assigning specific vibrational modes, such as the stretching and bending of bonds (e.g., C-N, C-O, C-Br). researchgate.net For instance, the C-Br stretching vibration in similar halogenated benzene (B151609) derivatives is typically observed in a specific region of the spectrum. researchgate.net

Reaction Mechanism Studies (e.g., Transition State Analysis for key reactions)

Computational methods can be employed to explore the potential reaction pathways of this compound. For a key reaction, such as a nucleophilic aromatic substitution, DFT could be used to model the energy profile of the reaction. This involves locating the transition state structure—the highest energy point along the reaction coordinate—and calculating its energy. This information provides insights into the reaction's feasibility and kinetics.

Intermolecular Interaction Analysis (e.g., Non-Covalent Interaction (NCI) Index)

The way molecules of this compound interact with each other in the solid state or in solution is governed by non-covalent interactions, such as hydrogen bonding and van der Waals forces. The Non-Covalent Interaction (NCI) index is a computational tool that helps to visualize and characterize these weak interactions. nciatlas.org For this molecule, potential hydrogen bonds could form involving the amino group and the nitrogen atom of the pyridine ring.

Molecular Dynamics Simulations (if applicable to solution behavior or complex formation)

Molecular dynamics (MD) simulations could be used to study the behavior of this compound over time, particularly its dynamics in a solvent or its interaction with other molecules to form a complex. MD simulations provide a picture of how the molecule moves, rotates, and how its conformation changes in a dynamic environment, which is crucial for understanding its behavior in real-world systems.

Solid State Chemistry and Supramolecular Assembly

X-ray Crystallography for Single Crystal Structure Determination

A comprehensive search of prominent scientific databases, including the Cambridge Crystallographic Data Centre (CCDC), which serves as the global repository for small-molecule crystal structures, yielded no entries for 2-Bromo-6-ethoxypyridin-4-amine. This absence of crystallographic data makes it impossible to conduct a detailed analysis of its three-dimensional structure.

Analysis of Crystal Packing and Molecular Conformation

Without a determined crystal structure, any discussion of the molecular conformation—the spatial arrangement of atoms in the molecule—or the crystal packing—the arrangement of molecules in the crystal lattice—would be purely speculative. Key parameters such as bond lengths, bond angles, and torsion angles are unknown.

Identification of Hydrogen Bonding Networks and Other Intermolecular Interactions

The molecule possesses functional groups capable of forming significant intermolecular interactions. The primary amine (-NH2) group is a hydrogen bond donor, while the pyridinic nitrogen and the oxygen of the ethoxy group are potential hydrogen bond acceptors. It is highly probable that N–H⋯N or N–H⋯O hydrogen bonds play a crucial role in the crystal assembly. Furthermore, the pyridine (B92270) ring could participate in C–H⋯π interactions, and the bromine atom could engage in halogen bonding. However, without experimental data, the presence, geometry, and significance of these interactions cannot be confirmed or analyzed.

Crystal Engineering Principles Applied to this compound

The application of crystal engineering principles, which involves the design and synthesis of functional solid-state structures, is contingent on understanding the intermolecular interactions of the building blocks. As the fundamental crystal structure of this compound is unknown, no studies on its application in crystal engineering have been reported.

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to exist in multiple crystalline forms, and co-crystallization, the formation of a crystalline structure containing two or more different molecular species, are critical areas of solid-state research. There are currently no published studies investigating the polymorphic behavior or the potential for co-crystal formation of this compound. Such studies would require the initial characterization of its primary crystal structure.

Self-Assembly Phenomena in Solution and Solid State

The self-assembly of molecules into ordered supramolecular architectures is driven by non-covalent interactions. While this compound has the requisite functional groups to undergo self-assembly, no research has been published detailing these phenomena in either solution or the solid state.

Advanced Applications in Chemical Science and Materials

Role as a Key Synthetic Intermediate for Complex Molecular Architectures

2-Bromo-6-ethoxypyridin-4-amine serves as a pivotal building block in the construction of intricate molecular frameworks, including natural products and advanced heterocyclic systems. The interplay of its functional groups provides chemists with a versatile tool for molecular design and synthesis.

Precursor for Natural Product Synthesis

The pyridine (B92270) nucleus is a fundamental structural motif found in a wide array of natural products, including alkaloids like nicotine, and vitamins such as niacin and pyridoxine. nih.gov The functionalized pyridine ring is a crucial component in many biologically active molecules. lifechemicals.com Compounds like this compound are valuable precursors in the synthesis of such complex natural products due to the versatile handles they provide for chemical modification. figshare.com While specific total syntheses of natural products employing this compound are not extensively documented, the methodologies developed for pyridine synthesis, such as the Bohlmann-Rahtz pyridine synthesis, are instrumental in creating substituted pyridines that form the core of these natural molecules. figshare.com

The presence of the bromine atom allows for cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, while the amine and ethoxy groups can be modified or can direct the regioselectivity of further reactions. These features make it a desirable starting material for the convergent synthesis of complex targets.

Building Block for Advanced Heterocyclic Systems

The reactivity of this compound and its derivatives makes them excellent starting materials for the synthesis of advanced and fused heterocyclic systems. For instance, related 2-aminopyridine (B139424) derivatives can be transformed into a variety of complex heterocyclic structures.

One notable example involves the conversion of 6-hydrazido-4-methyl-2-phenyl-5-pyridinecarbonitrile, a compound with a similar substitution pattern, into pyrido[2,3-d]pyrimidine (B1209978) and pyrazolo[3,4-b]pyridine derivatives. Furthermore, treatment of a related 2-amino-4-picoline derivative leads to the formation of pyrazolo[3,4-c]pyridine-5-carbonitriles, which are key intermediates for pharmacologically active compounds. nih.gov

In another example, the reaction of (1,3-dimethylbenzimidazol-2-ylidene)-, (3-methylbenzothiazol-2-ylidene)-, and (3,4-dimethylthiazol-2-ylidene)-acetonitriles with 1-(cyanoacetyl)-3,5-dimethylpyrazole, followed by treatment with hydrobromic acid, yields 2-(6-amino-2-bromo-4-hydroxypyridin-3-yl)-substituted quaternary salts of benzimidazolium, benzothiazolium, and thiazolium. youtube.com These complex heterocyclic cations have potential applications in various areas of chemistry. The structures of these salts have been confirmed by X-ray crystallography. youtube.com

These examples highlight the potential of this compound as a scaffold for the construction of diverse and complex heterocyclic systems with potential biological and material science applications.

Application in Catalysis and Ligand Design

The nitrogen atom in the pyridine ring and the additional amino group in this compound make it an excellent candidate for applications in catalysis, both as a precursor to ligands for metal-based catalysts and potentially in organocatalysis.

Ligand Precursor for Transition Metal Complexes

2-Aminopyridine derivatives are widely used as ligands for transition metal complexes due to their chelating ability. The nitrogen of the pyridine ring and the nitrogen of the amino group can coordinate to a metal center, forming stable complexes. These complexes have applications in various catalytic processes.

A significant area of application is in the synthesis of Extended Metal Atom Chains (EMACs). These are linear chains of metal atoms held together by surrounding ligands. Bromo-aminopyridine derivatives, structurally related to this compound, have been used to create ligands for stabilizing these unique structures. For example, 2-Bromo-6-methylaminopyridine has been used in the synthesis of a TREN-based (tris(2-aminoethyl)amine) scaffold ligand designed to support triiron EMACs. The synthesis involves the reaction of the aminopyridine with the TREN scaffold.

The general strategy involves the synthesis of 2,6-diaminopyridine (B39239) or 2-bromo-6-alkylaminopyridine ligands from 2,6-dibromopyridine (B144722). These ligands are then used to form complexes with transition metals. The ability to easily modify the substituents on the pyridine ring allows for the fine-tuning of the electronic and steric properties of the resulting ligands and, consequently, the properties of the metal complexes.

Organocatalytic Applications

While direct applications of this compound in organocatalysis are not yet widely reported, the 2-aminopyridine scaffold is of growing interest in this field. For example, 2-aminopyridine derivatives have been utilized in ruthenium-catalyzed [2+2+2] cycloaddition reactions for the synthesis of other complex molecules.

Furthermore, the basicity of the pyridine nitrogen and the potential for hydrogen bonding from the amino group suggest that derivatives of this compound could be developed as organocatalysts. For instance, they could potentially act as Brønsted base catalysts or be incorporated into more complex chiral scaffolds for asymmetric catalysis. The development of a superparamagnetic recyclable nanocatalyst based on Fe₃O₄@THAM-Mercaptopyrimidine for the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives highlights the potential for aminopyridine-based structures in heterogeneous catalysis. organic-chemistry.org

Functional Materials Research (e.g., Organic Electronics, Sensors, Molecular Switches)

The photophysical and electronic properties of pyridine derivatives make them attractive components for functional materials. The incorporation of a substituted pyridine like this compound can influence the electronic and optical properties of a material.

Pyridine-based compounds are being explored for their use in organic electronics . For example, cyano-substituted pyridine derivatives have been synthesized and shown to have both electron-transporting and light-emitting properties, making them suitable for use in organic light-emitting devices (OLEDs). nih.gov By incorporating different π-conjugated groups, these materials can be tuned to exhibit bipolar transporting properties, simplifying the device architecture. nih.gov

In the area of sensors , pyridine-based fluorescent probes have been developed for the detection of various analytes. These sensors often rely on the interaction of the analyte with the pyridine nitrogen, leading to a change in the fluorescence properties of the molecule. For instance, pyridine-based sensors have been successfully used to detect phenylalanine, a biomarker for phenylketonuria, and to identify fuel adulteration in gasoline. nih.govlifechemicals.com Porphyrin derivatives appended with pyridine units have also been used to create optical sensors for metal ions like Cu²⁺. nih.gov

Furthermore, pyridine derivatives are being investigated as molecular switches . The pH-induced switching of 2-(2-hydroxyphenyl)pyridine and 2-(2-methoxyphenyl)pyridine (B3054313) derivatives has been demonstrated, where changes in pH cause a rotation around the C-C bond connecting the two aromatic rings. This rotational switching can be controlled and has been shown to proceed unidirectionally at the molecular level in some cases, which is a key requirement for the development of molecular motors.

The versatile chemistry of this compound allows for its incorporation into larger molecular systems, enabling the design and synthesis of new functional materials with tailored electronic, optical, and switching properties.

Photophysical Properties and Their Modulation

The photophysical properties of this compound have not been extensively documented. However, the behavior of similar substituted aminopyridine and aminopyrimidine molecules provides a framework for understanding its potential characteristics. The fluorescence and luminescent properties of such compounds are highly dependent on the nature and position of their substituents, as well as the surrounding solvent environment.

The presence of an amino group (a strong electron donor) and a bromine atom (an electron-withdrawing group) on the pyridine ring suggests the potential for intramolecular charge transfer (ICT) states upon photoexcitation. The photophysical behavior of related donor-acceptor substituted systems is often governed by the charge distribution in their excited states. For instance, studies on substituted aminopyrimidines have shown that their luminescent patterns, ranging from no fluorescence to dual fluorescence, are dictated by the interplay of local excited and ICT states. researchgate.net The polarity of the solvent can also significantly modulate these properties.

In analogous systems, such as certain 4-amino-1,8-naphthalimide (B156640) derivatives, the presence of an amino group can influence the quantum yield of fluorescence emission. rsc.org For example, a dimethylamino substitution in one such derivative leads to a lower quantum yield due to faster non-radiative deactivation of the excited state. rsc.org Furthermore, the proton-donating ability of the solvent can increase non-radiative deactivation pathways, thereby reducing fluorescence intensity. researchgate.net Given these principles, it is plausible that the photophysical properties of this compound could be tuned by altering the solvent or by further chemical modification.

Table 1: Factors Influencing Photophysical Properties of Substituted Aminopyridines and Related Compounds

FactorInfluence on Photophysical Properties
Substituents The electronic nature (donating/withdrawing) of substituent groups can create potential for intramolecular charge transfer (ICT) states, affecting fluorescence.
Solvent Polarity The polarity of the solvent can stabilize or destabilize charge transfer states, leading to shifts in emission wavelengths and changes in fluorescence intensity.
Solvent H-bonding Hydrogen-bonding interactions with the solvent can provide pathways for non-radiative deactivation, often quenching fluorescence.
Protonation Protonation of the pyridine ring or amino group can significantly alter the electronic structure and lead to fluorescence quenching or shifts in emission.

This table is generated based on findings for related substituted aminopyridine and aminopyrimidine compounds.

Electrochemical Properties

Substituted aminopyridines, such as 2-Bromo-6-methylaminopyridine, have been synthesized and investigated as potential ligands for creating more stable EMACs. georgiasouthern.edugeorgiasouthern.edu The amino and pyridine nitrogen atoms in these ligands can coordinate with metal ions, facilitating the formation of multimetallic complexes. The electrochemical properties of these complexes are a direct consequence of the metal-metal interactions and the electronic nature of the surrounding ligands.

By incorporating a ligand like this compound into a metal complex, it is conceivable that the resulting structure would exhibit interesting redox behavior. The electron-donating ethoxy and amino groups, combined with the electron-withdrawing bromo group, would modulate the electron density at the metal centers, thereby influencing the electrochemical potential of the complex. While speculative for this specific compound, the general strategy of using substituted aminopyridines to build electrochemically active metal complexes is an active area of research.

Agricultural Chemistry Applications (as synthetic intermediates for agrochemicals)

There is no direct evidence in the reviewed literature to suggest that this compound is currently used as a synthetic intermediate for commercial agrochemicals. However, the pyridine ring is a common scaffold in a wide variety of herbicides, insecticides, and fungicides. The specific substitution pattern of this compound—a bromine atom, an ethoxy group, and an amine—provides multiple reactive sites for further chemical elaboration.

Brominated aromatic compounds are frequently used in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to build more complex molecular architectures. The amino group can be readily transformed into other functionalities or used as a point of attachment for other molecular fragments. Therefore, this compound represents a potentially useful building block for the synthesis of novel, biologically active compounds that could be screened for agrochemical activity.

For example, related brominated pyridines are utilized as intermediates in the production of specialty chemicals, which can include agrochemicals. The versatility of the bromo- and amino-substituents allows for diverse synthetic pathways, making it a plausible, albeit currently undocumented, intermediate for the discovery of new agrochemical candidates.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.